Antiviral Selectivity Index: 6-Thioguanosine Outperforms 6-Mercaptopurine Against Human Coronaviruses
In SARS-CoV-2 infected Calu-3 cells, 6-thioguanosine (6-TGo) demonstrated a Selectivity Index (SI = CC₅₀/EC₅₀) of 6.2, compared to 6-thioguanine (6-TG) with an SI of 3.8 and 6-mercaptopurine (6-MP) with an SI of 1.8 [1]. The EC₅₀ of 6-TGo was 1.8 µM, while 6-MP showed minimal antiviral effect with an EC₅₀ >10 µM [1]. 6-TGo also inhibited the common cold coronaviruses HCoV-OC43 and HCoV-229E, whereas 6-MP was ineffective against both [2].
| Evidence Dimension | Selectivity Index (CC₅₀/EC₅₀) against SARS-CoV-2 in Calu-3 cells |
|---|---|
| Target Compound Data | SI = 6.2 (EC₅₀ = 1.8 µM, CC₅₀ = 11.2 µM) |
| Comparator Or Baseline | 6-TG: SI = 3.8 (EC₅₀ = 2.1 µM, CC₅₀ = 8.0 µM); 6-MP: SI = 1.8 (EC₅₀ >10 µM, CC₅₀ = 18 µM) |
| Quantified Difference | 6-TGo SI is 1.6× higher than 6-TG and 3.4× higher than 6-MP |
| Conditions | Calu-3 human lung adenocarcinoma cells, SARS-CoV-2 MOI 0.1, 48 h post-infection, viral titer by TCID₅₀ on Vero'76 cells |
Why This Matters
A higher SI indicates a wider therapeutic window between antiviral efficacy and cytotoxicity, making 6-thioguanosine a more appropriate lead scaffold for antiviral optimization campaigns.
- [1] PLOS Pathogens. Thiopurines inhibit coronavirus Spike protein processing and incorporation into progeny virions. Fig 1, Summary Table. 2022. View Source
- [2] ma-clinique.fr. Nouveau mécanisme d'action antiviral pour une thiopurine approuvée par la FDA connue sous le nom de 6-thioguanine. 2022. View Source
